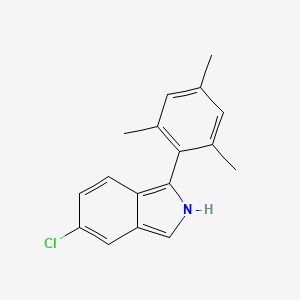
5-Chloro-1-(2,4,6-trimethylphenyl)-2H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-mesityl-2H-isoindole is a heterocyclic compound that belongs to the isoindole family. Isoindoles are known for their fused benzopyrrole ring system, which is a regioisomer of the 1H-indole heterocycle . This compound is characterized by the presence of a chlorine atom at the 5-position and a mesityl group at the 1-position of the isoindole ring.
Preparation Methods
The synthesis of 5-Chloro-1-mesityl-2H-isoindole can be achieved through various synthetic routes. One common method involves the reaction of a cyclic anhydride with guanidinium chloride in the presence of a base such as triethylamine and a catalyst like ferric chloride . The reaction is typically carried out in a solvent like PEG-400 at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-Chloro-1-mesityl-2H-isoindole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the chlorine atom and the mesityl group.
Scientific Research Applications
5-Chloro-1-mesityl-2H-isoindole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Isoindole derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-mesityl-2H-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
5-Chloro-1-mesityl-2H-isoindole can be compared with other similar compounds such as:
- 5-Chloro-1-phenyl-2H-isoindole
- 5-Chloro-1-tolyl-2H-isoindole
- 5-Chloro-1-(4-methylphenyl)-2H-isoindole These compounds share the isoindole core structure but differ in the substituents attached to the ring. The presence of the mesityl group in 5-Chloro-1-mesityl-2H-isoindole imparts unique chemical and biological properties, making it distinct from its analogs .
Properties
CAS No. |
609845-35-4 |
|---|---|
Molecular Formula |
C17H16ClN |
Molecular Weight |
269.8 g/mol |
IUPAC Name |
5-chloro-1-(2,4,6-trimethylphenyl)-2H-isoindole |
InChI |
InChI=1S/C17H16ClN/c1-10-6-11(2)16(12(3)7-10)17-15-5-4-14(18)8-13(15)9-19-17/h4-9,19H,1-3H3 |
InChI Key |
IEFIYDMSJYFJCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=CN2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


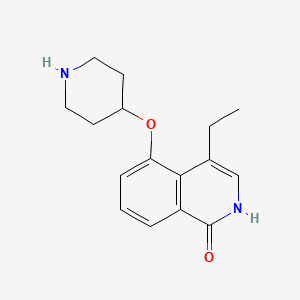
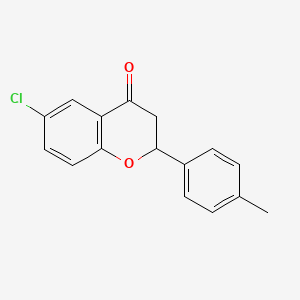
![Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15064496.png)
![N'-[(Methoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15064499.png)
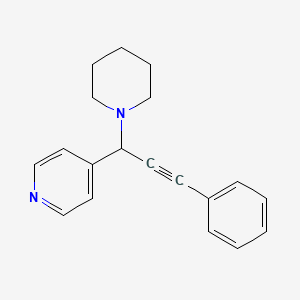
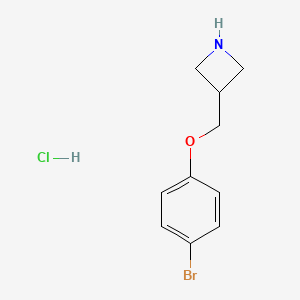
![[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid](/img/structure/B15064531.png)
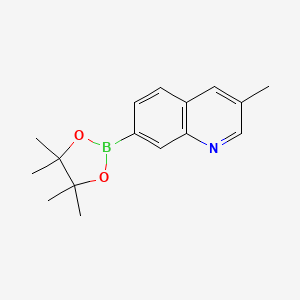
![1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15064545.png)

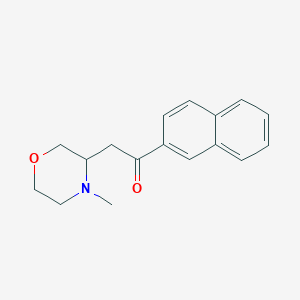

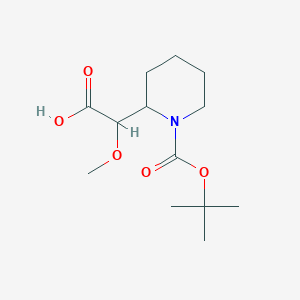
![1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]-](/img/structure/B15064579.png)
